molecular formula C6H16N4 B13111986 N-Butyl-N-methylhydrazinecarboximidamide

N-Butyl-N-methylhydrazinecarboximidamide

Cat. No.: B13111986
M. Wt: 144.22 g/mol
InChI Key: XRVRXELZAJOXLW-UHFFFAOYSA-N
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Description

N-Butyl-N-methylhydrazinecarboximidamide is an organic compound with the molecular formula C6H16N4. It is a derivative of hydrazinecarboximidamide, where the hydrogen atoms are replaced by butyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-methylhydrazinecarboximidamide typically involves the reaction of butylamine and methylhydrazine with a suitable carbonyl compound. One common method is the condensation reaction between butylamine and methylhydrazine in the presence of a carbonyl donor, such as formaldehyde or acetone. The reaction is usually carried out under mild conditions, with the temperature maintained at around 50-60°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Catalysts, such as copper(II) triflate (Cu(OTf)2), can be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methylhydrazinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of alkyl or aryl-substituted hydrazinecarboximidamides .

Scientific Research Applications

N-Butyl-N-methylhydrazinecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-N-methylhydrazinecarboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-N-methylhydrazinecarboximidamide is unique due to its specific combination of butyl and methyl groups attached to the hydrazinecarboximidamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H16N4

Molecular Weight

144.22 g/mol

IUPAC Name

2-amino-1-butyl-1-methylguanidine

InChI

InChI=1S/C6H16N4/c1-3-4-5-10(2)6(7)9-8/h3-5,8H2,1-2H3,(H2,7,9)

InChI Key

XRVRXELZAJOXLW-UHFFFAOYSA-N

Isomeric SMILES

CCCCN(C)/C(=N/N)/N

Canonical SMILES

CCCCN(C)C(=NN)N

Origin of Product

United States

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